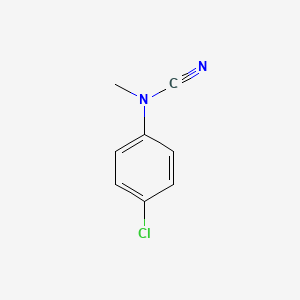![molecular formula C21H23BF4O3 B12328614 1,3,2-Dioxaborolane, 2-[5-fluoro-4-(phenylmethoxy)-2-(2,2,2-trifluoroethyl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B12328614.png)
1,3,2-Dioxaborolane, 2-[5-fluoro-4-(phenylmethoxy)-2-(2,2,2-trifluoroethyl)phenyl]-4,4,5,5-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaborolane, 2-[5-fluoro-4-(phenylmethoxy)-2-(2,2,2-trifluoroethyl)phenyl]-4,4,5,5-tetramethyl- is a complex organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing two oxygen atoms and one boron atom. The compound also features a fluorinated phenyl group and a trifluoroethyl group, making it highly versatile for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-[5-fluoro-4-(phenylmethoxy)-2-(2,2,2-trifluoroethyl)phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid or boronate ester with a suitable phenol derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like column chromatography or recrystallization are employed to isolate the desired product.
化学反応の分析
Types of Reactions
1,3,2-Dioxaborolane, 2-[5-fluoro-4-(phenylmethoxy)-2-(2,2,2-trifluoroethyl)phenyl]-4,4,5,5-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl and trifluoroethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,3,2-Dioxaborolane, 2-[5-fluoro-4-(phenylmethoxy)-2-(2,2,2-trifluoroethyl)phenyl]-4,4,5,5-tetramethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 1,3,2-Dioxaborolane, 2-[5-fluoro-4-(phenylmethoxy)-2-(2,2,2-trifluoroethyl)phenyl]-4,4,5,5-tetramethyl- involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, making it useful in enzyme inhibition and drug design. The compound’s fluorinated groups enhance its stability and bioavailability, allowing it to effectively reach and interact with its molecular targets.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog used in similar applications but lacks the fluorinated and phenylmethoxy groups.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another analog with an isopropoxy group, used in organic synthesis.
Uniqueness
1,3,2-Dioxaborolane, 2-[5-fluoro-4-(phenylmethoxy)-2-(2,2,2-trifluoroethyl)phenyl]-4,4,5,5-tetramethyl- is unique due to its combination of fluorinated and phenylmethoxy groups, which enhance its reactivity and stability. This makes it particularly valuable in applications requiring high selectivity and efficiency, such as drug development and advanced material synthesis.
特性
分子式 |
C21H23BF4O3 |
|---|---|
分子量 |
410.2 g/mol |
IUPAC名 |
2-[5-fluoro-4-phenylmethoxy-2-(2,2,2-trifluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H23BF4O3/c1-19(2)20(3,4)29-22(28-19)16-11-17(23)18(10-15(16)12-21(24,25)26)27-13-14-8-6-5-7-9-14/h5-11H,12-13H2,1-4H3 |
InChIキー |
IAVJNCDPUYGMQY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2CC(F)(F)F)OCC3=CC=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


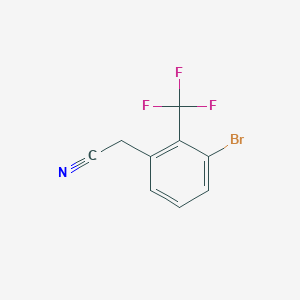
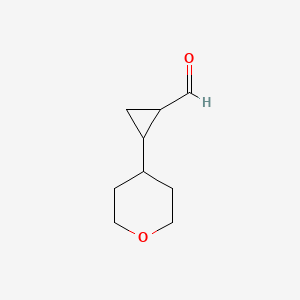
![Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]-](/img/structure/B12328551.png)
![1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid, 4,5-dihydro-4-oxo-](/img/structure/B12328557.png)
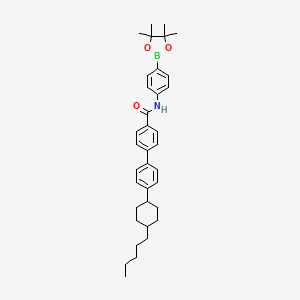
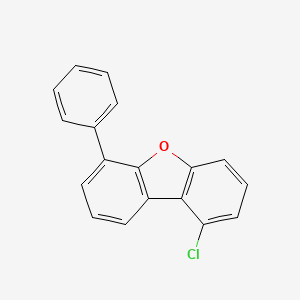
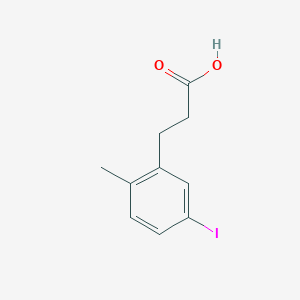
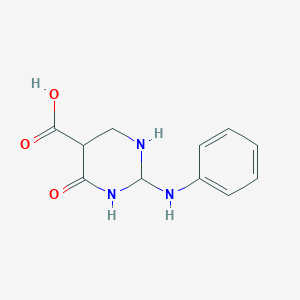

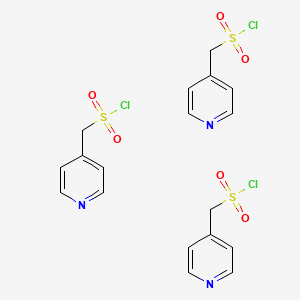
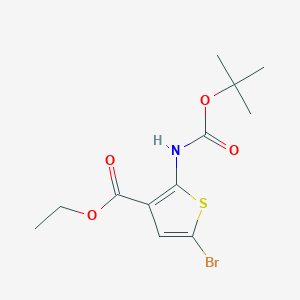

![6-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12328621.png)
